Home > Products > Screening Compounds P20893 > Antibacterial agent 35
Antibacterial agent 35 -

Antibacterial agent 35

Catalog Number: EVT-14055612
CAS Number:
Molecular Formula: C10H15N5O6S
Molecular Weight: 333.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Antibacterial agent 35, identified as a synthetic derivative of aminoguanidine, is part of a broader class of compounds designed to combat bacterial infections. This compound has gained attention due to its potential efficacy against various bacterial strains, particularly in the context of rising antimicrobial resistance. The development and optimization of such agents are crucial for addressing the challenges posed by resistant pathogens.

Source

The primary source for antibacterial agent 35 is derived from aminoguanidine, a compound known for its biological activity. Recent studies have focused on synthesizing novel derivatives that incorporate triazole moieties, enhancing their antibacterial properties. These modifications aim to improve the pharmacological profile and broaden the spectrum of activity against pathogenic bacteria .

Classification

Antibacterial agent 35 can be classified as an aminoguanidine derivative, specifically categorized under synthetic antibacterial agents. Its structural modifications position it within the realm of heterocyclic compounds, which are often explored for their biological activities, including antimicrobial effects.

Synthesis Analysis

Methods

The synthesis of antibacterial agent 35 involves several key steps:

  1. Preparation of Acid Chlorides: Aromatic acids are converted into acid chlorides using thionyl chloride.
  2. Formation of Thiosemicarbazones: These acid chlorides react with thiosemicarbazones in a pyridine solution to produce intermediates.
  3. Cyclization Reaction: A strong base, such as sodium hydroxide, facilitates cyclization to form triazolyl intermediates.
  4. Final Coupling: The final compounds are synthesized by reacting these intermediates with aminoguanidine bicarbonate in refluxing ethanol, often in the presence of hydrochloric acid .

Technical Details

The synthesis process is characterized by high yields and the use of various spectroscopic techniques for characterization, including 1^{1}H NMR and 13^{13}C NMR, confirming the structure and purity of the final product .

Molecular Structure Analysis

Structure

Antibacterial agent 35 features a complex molecular structure that includes:

  • Aminoguanidine Backbone: Central to its activity.
  • Triazole Ring: Contributes to its antimicrobial properties.

Data

The molecular formula and specific structural data are typically confirmed through single-crystal X-ray diffraction and spectroscopic methods, providing insights into bond lengths and angles that are critical for understanding its reactivity and interaction with bacterial targets .

Chemical Reactions Analysis

Reactions

Antibacterial agent 35 undergoes various chemical reactions that enhance its antibacterial activity:

  • Nucleophilic Substitution: The presence of reactive functional groups allows for nucleophilic attack by bacterial enzymes.
  • Hydrogen Bonding: Interactions with bacterial cell membranes facilitate penetration and disruption.

Technical Details

The reactivity profile is assessed through in vitro studies, where the Minimum Inhibitory Concentration (MIC) is determined against specific bacterial strains, providing quantitative measures of efficacy .

Mechanism of Action

Process

The mechanism by which antibacterial agent 35 exerts its effects involves:

  1. Membrane Disruption: The compound interacts with bacterial membranes, leading to increased permeability.
  2. Inhibition of Protein Synthesis: It binds to ribosomal proteins, disrupting normal protein synthesis pathways within bacteria .

Data

Studies indicate that antibacterial agent 35 effectively inhibits growth in both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum potential .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white solid.
  • Melting Point: Around 199–200 °C.

Chemical Properties

  • Solubility: Soluble in common organic solvents like ethanol and methylene chloride.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Relevant analyses include thermal stability assessments and solubility tests to optimize formulation strategies for clinical applications .

Applications

Antibacterial agent 35 has several scientific uses:

  • Pharmaceutical Development: It serves as a lead compound for further modifications aimed at enhancing antibacterial efficacy.
  • Research Tool: Utilized in studies exploring mechanisms of resistance and the development of new therapeutic strategies against resistant bacterial strains.
Introduction to Antibacterial Agent 35 in the Context of Global Antimicrobial Resistance

Role of Antibacterial Agent 35 in Addressing Priority Pathogens Identified by the WHO

The WHO Bacterial Priority Pathogens List (WHO BPPL) 2024 categorizes 24 pathogens across 15 families into critical, high, and medium priority groups based on global burden, treatability, transmission, and R&D pipeline status [1]. Antibacterial Agent 35 demonstrates potent activity against pathogens in the critical and high priority tiers, which represent the most urgent threats to human health due to extensive drug resistance and limited treatment options.

Critical Priority Pathogens:

  • Carbapenem-resistant Acinetobacter baumannii and Pseudomonas aeruginosa: Antibacterial Agent 35 overcomes intrinsic resistance mediated by efflux pumps (e.g., AdeABC in A. baumannii, MexAB-OprM in P. aeruginosa) and membrane permeability barriers. In vitro studies show a >95% inhibition rate against carbapenemase-producing strains (OXA-48, NDM, KPC) due to its ability to penetrate porin channels and resist hydrolysis by metallo-β-lactamases [5] [8].
  • Extended-spectrum β-lactamase (ESBL)-producing Enterobacterales: Against Klebsiella pneumoniae and Enterobacter spp., Antibacterial Agent 35 maintains efficacy where third-generation cephalosporins fail. It inhibits penicillin-binding protein (PBP) isoforms resistant to β-lactamase degradation, achieving MIC90 values of ≤2 µg/mL in 85% of ESBL-producing clinical isolates [5].

High Priority Pathogens:

  • Vancomycin-resistant Enterococcus faecium (VRE): Antibacterial Agent 35 disrupts cell wall synthesis through non-D-Ala-D-Ala binding motifs, evading vanA/vanB-mediated resistance. Time-kill assays confirm bactericidal activity within 4 hours at 4× MIC concentrations [9].
  • Methicillin-resistant Staphylococcus aureus (MRSA): The compound’s dual mechanism—inhibiting DNA gyrase and lipid II polymerization—prevents compensatory mutations, reducing resistance frequency to <10^−9 compared to fluoroquinolones (10^−6) [8].

Table 1: Antibacterial Agent 35 Efficacy Against WHO Critical/High-Priority Pathogens

WHO Priority TierPathogenResistance PhenotypeMIC₉₀ (µg/mL)Resistance Frequency
CriticalAcinetobacter baumanniiCarbapenem-resistant43.2 × 10⁻⁸
CriticalPseudomonas aeruginosaCarbapenem-resistant81.1 × 10⁻⁷
CriticalKlebsiella pneumoniaeESBL/Carbapenem-resistant2<10⁻⁹
HighEnterococcus faeciumVancomycin-resistant1<10⁻⁹
HighStaphylococcus aureusMethicillin-resistant0.5<10⁻⁹

Data derived from laboratory evolution and MIC testing across 40 clinical isolates [8].

Antibacterial Agent 35’s molecular design incorporates a cationic amphiphilic structure, enhancing uptake against Gram-negative pathogens and retaining activity in biofilm-embedded cells [10]. Its resilience to common resistance mechanisms positions it as a candidate for WHO-endorsed R&D programs targeting high-risk pathogens [1] [3].

Positioning Within the ESKAPEE Pathogen Framework

The ESKAPEE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp., Escherichia coli) represent the most formidable clinical adversaries due to their combined resistance, virulence, and prevalence in healthcare settings. These pathogens account for >65% of multidrug-resistant surgical site infections (SSIs) globally and exhibit mortality rates exceeding 35% in intensive care units [7] [9]. Antibacterial Agent 35 targets shared and species-specific resistance mechanisms within this group:

Key Mechanisms Targeted:

  • Efflux Pump Inhibition: In Gram-negative ESKAPEE pathogens (K. pneumoniae, A. baumannii, P. aeruginosa), Antibacterial Agent 35 acts as a substrate competitor for RND-type efflux systems (e.g., AcrAB-TolC), increasing intracellular accumulation 4-fold compared to tetracyclines [5] [10].
  • Biofilm Penetration: The agent’s low molecular weight (MW: 350 Da) and positive charge enable diffusion through anionic biofilm matrices of S. aureus and P. aeruginosa, reducing biofilm viability by 3-log10 CFU in 24h [10].
  • Enzyme Resistance: Unlike β-lactams, it resists hydrolysis by AmpC and ESBLs in Enterobacter spp. and K. pneumoniae due to its non-β-lactam core structure [5].

Species-Specific Advantages:

  • Against Acinetobacter baumannii: Combats oxacillinase (OXA) carbapenemases by binding irreversibly to their active sites, restoring susceptibility in 92% of XDR isolates [9].
  • Against Pseudomonas aeruginosa: Disrupts quorum-sensing (LasI/RhlI) pathways, reducing pyocyanin production and biofilm formation at sub-MIC concentrations [10].
  • Against Enterococcus faecium: Circumvents vancomycin resistance by targeting the lipid II flippase (MurJ) instead of D-Ala-D-Ala peptide bonds [8].

Table 2: Antibacterial Agent 35’s Molecular Targets Across ESKAPEE Pathogens

ESKAPEE PathogenPrimary Resistance MechanismMolecular Target of Agent 35Impact on Resistance
Acinetobacter baumanniiCarbapenem-hydrolyzing class D β-lactamasesOXA active siteIrreversible inhibition
Pseudomonas aeruginosaRND efflux pumps (MexAB-OprM)Efflux substrate competitor4× increased intracellular accumulation
Klebsiella pneumoniaeESBLs (CTX-M, SHV)PBP3Bypasses β-lactamase hydrolysis
Staphylococcus aureusAltered PBP2a (MRSA)DNA gyrase & Lipid IIDual targeting prevents mutation
Enterococcus faeciumVanA-mediated peptidoglycan alterationLipid II flippase (MurJ)Evades D-Ala-D-Ala resistance
Enterobacter spp.AmpC β-lactamasesPBP1bNon-hydrolyzable binding
Escherichia colimcr-1-mediated colistin resistanceLPS transporter (LptD)Disrupts outer membrane integrity

Laboratory evolution experiments confirm that resistance development to Antibacterial Agent 35 occurs at frequencies <10^−9 over 60 days—significantly lower than legacy antibiotics like ciprofloxacin (10^−6) or meropenem (10^−5) [8]. This resilience stems from its ability to simultaneously engage multiple cellular targets, increasing the genetic barrier to resistance.

Properties

Product Name

Antibacterial agent 35

IUPAC Name

[(2S,5R)-2-[5-[(1S)-1-aminoethyl]-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

Molecular Formula

C10H15N5O6S

Molecular Weight

333.32 g/mol

InChI

InChI=1S/C10H15N5O6S/c1-5(11)8-12-13-9(20-8)7-3-2-6-4-14(7)10(16)15(6)21-22(17,18)19/h5-7H,2-4,11H2,1H3,(H,17,18,19)/t5-,6+,7-/m0/s1

InChI Key

IIGJRSBRPZGZLI-XVMARJQXSA-N

Canonical SMILES

CC(C1=NN=C(O1)C2CCC3CN2C(=O)N3OS(=O)(=O)O)N

Isomeric SMILES

C[C@@H](C1=NN=C(O1)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.